5-[(4-chlorophenyl)sulfonyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide
Overview
Description
The compound “5-[(4-chlorophenyl)sulfonyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide” is a derivative of 1,3,4-thiadiazole sulfonamides . It is synthesized from 4-chlorobenzoic acid and involves several steps including esterification, hydrazination, salt formation, and cyclization .
Synthesis Analysis
The synthesis of this compound starts from 4-chlorobenzoic acid. The acid is first esterified with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis
The molecular structure of this compound is confirmed by NMR, IR, and elemental analysis . It is a derivative of 1,3,4-thiadiazole sulfonamides, which are known for their wide range of biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The reaction is relatively sluggish at 10 °C and might produce some side products at 40 °C or higher under the influence of the basic catalyst .Scientific Research Applications
Antiviral Activity
The compound has been synthesized and tested for its antiviral activity . Specifically, it has shown some anti-tobacco mosaic virus activity . This suggests that it could potentially be used in the development of new antiviral drugs or treatments.
Synthesis of Derivatives
The compound serves as a key intermediate in the synthesis of various derivatives . These derivatives could potentially have different properties and applications, expanding the range of uses for the original compound.
Biological Evaluation
The compound has been used in biological evaluations, particularly in testing for antimicrobial action against bacterial and fungal strains . This suggests potential use in the development of new antimicrobial agents.
Antioxidant Activity
The compound has been tested for antioxidant activity . Antioxidants are important in protecting cells from damage, so this compound could potentially be used in treatments or products aimed at reducing oxidative stress.
Toxicity Testing
The compound has been used in toxicity testing on freshwater cladoceran Daphnia magna Straus . This could provide valuable information about the environmental impact of the compound, and its safety for use in various applications.
In Silico Studies
In silico studies have been performed on the compound, particularly concerning its potential antimicrobial effect and toxicity . These studies use computer simulations to predict the behavior of the compound, which can guide further research and development.
Future Directions
The future directions for this compound could involve further exploration of its biological activities. The bioassay tests showed that compounds similar to this one possessed certain anti-tobacco mosaic virus activity . Therefore, it could be interesting to investigate its potential antiviral properties further.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, playing a crucial role in numerous biological processes .
Mode of Action
It’s known that such compounds typically interact with their targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or blocking enzymatic pathways .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The molecular weight of the compound, which is a crucial factor in determining its pharmacokinetic properties, is 356052 .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-N-propylthiadiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S2/c1-2-7-14-11(17)10-12(20-16-15-10)21(18,19)9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUOHTKLPWULTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(SN=N1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155698 | |
Record name | 5-[(4-Chlorophenyl)sulfonyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chlorophenyl)sulfonyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide | |
CAS RN |
321431-00-9 | |
Record name | 5-[(4-Chlorophenyl)sulfonyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321431-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Chlorophenyl)sulfonyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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